molecular formula C21H22O5 B11153593 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B11153593
M. Wt: 354.4 g/mol
InChI Key: KNOZNBGKEMUTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a hexyl group at the 3-position, a methyl group at the 4-position, and a furoate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Substitution at the 3- and 4-Positions: The hexyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Esterification at the 7-Position: The final step involves the esterification of the hydroxyl group at the 7-position with 2-furoyl chloride in the presence of a base, such as triethylamine, to form the desired furoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furoate ester or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials, such as organic semiconductors and fluorescent dyes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furoate ester may also contribute to the compound’s biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl 2-furoate: Lacks the hexyl group at the 3-position, which may affect its biological activity and physical properties.

    3-Hexyl-2-oxo-2H-chromen-7-yl 2-furoate: Lacks the methyl group at the 4-position, which may influence its reactivity and interactions with molecular targets.

    3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: Contains an acetate ester instead of a furoate ester, which may alter its chemical and biological properties.

Uniqueness

The presence of both the hexyl and methyl groups, along with the furoate ester, makes 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate unique. These structural features may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(3-hexyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate

InChI

InChI=1S/C21H22O5/c1-3-4-5-6-8-17-14(2)16-11-10-15(13-19(16)26-20(17)22)25-21(23)18-9-7-12-24-18/h7,9-13H,3-6,8H2,1-2H3

InChI Key

KNOZNBGKEMUTFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=CO3)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.